molecular formula C17H15N3O3 B2577737 N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898350-25-9

N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide

Cat. No.: B2577737
CAS No.: 898350-25-9
M. Wt: 309.325
InChI Key: UUDSEMHOLWETER-UHFFFAOYSA-N
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Description

N1-(2-Cyanophenyl)-N2-(3-methoxybenzyl)oxalamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of oxalic acid diamides that have been investigated as prodrugs for the targeted inhibition of Stearoyl-CoA desaturase (SCD) . SCD is a key enzyme in the biosynthesis of unsaturated fatty acids, which are essential for membrane integrity and cell proliferation in cancer cells . Tumor cells often rely on this de novo synthesis pathway, making SCD a promising therapeutic target for conditions such as non-small-cell lung cancer (NSCLC), renal cell carcinoma, and other solid tumors . Related oxalamide compounds are designed to be activated selectively within certain cancer cells through metabolism by cytochrome P450 enzymes like CYP4F11, which is overexpressed in a subset of cancers . This targeted activation mechanism aims to minimize systemic exposure and potentially reduce side effects, such as skin toxicity, which is associated with conventional SCD inhibitors . Researchers can utilize this compound as a tool to explore the structure-activity relationships of the oxalamide scaffold and to further investigate the role of SCD in cancer biology and targeted prodrug strategies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-14-7-4-5-12(9-14)11-19-16(21)17(22)20-15-8-3-2-6-13(15)10-18/h2-9H,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDSEMHOLWETER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the oxalyl chloride intermediate: Oxalyl chloride is reacted with 2-cyanophenylamine to form the corresponding oxalyl chloride intermediate.

    Coupling with 3-methoxybenzylamine: The oxalyl chloride intermediate is then reacted with 3-methoxybenzylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Below is a detailed comparison of the target compound with structurally and functionally related oxalamides, based on substituent variations, biological activities, and physicochemical properties.

Structural Comparison

Table 1: Substituent Analysis and Functional Roles
Compound Name N1 Substituent N2 Substituent Key Functional Groups Applications References
N1-(2-cyanophenyl)-N2-(3-methoxybenzyl)oxa 2-cyanophenyl 3-methoxybenzyl −CN (electron-withdrawing), −OCH₃ (electron-donating) Hypothetical: Enzyme inhibition or flavor modulation
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl −OCH₃, pyridine Umami flavor agonist (replaces MSG in foods)
Compound 22 (N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-cyanophenyl 4-methoxyphenethyl −CN, −OCH₃ Synthesized for structure-activity studies (antiviral potential inferred)
Compound 13 (N1-(complex substituent)-N2-(4-chlorophenyl)oxalamide) Acetylpiperidinyl-thiazolylmethyl 4-chlorophenyl −Cl, thiazole HIV entry inhibitor
S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-dimethoxybenzyl 2-(pyridin-2-yl)ethyl −OCH₃, pyridine Moderate CYP3A4 inhibition (51% at 10 µM)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methoxy groups enhance solubility and receptor interactions (e.g., S336’s flavor-enhancing properties), while cyano groups may improve metabolic stability but reduce solubility.

Key Insights :

  • Flavor vs. Therapeutic Applications: S336’s dimethoxy and pyridyl groups are critical for umami receptor (hTAS1R1/hTAS1R3) activation, whereas the target compound’s cyano group may redirect its activity toward enzyme inhibition or antiviral roles.
  • CYP Inhibition : S5456’s dimethoxybenzyl group contributes to moderate CYP3A4 inhibition, suggesting that the target compound’s 3-methoxybenzyl group may interact differently with cytochrome P450 enzymes.

Physicochemical and Metabolic Properties

  • Solubility: Methoxy groups (e.g., in S336 and compound 22) enhance water solubility compared to halogenated analogs (e.g., compound 13’s 4-chlorophenyl group). The target compound’s ortho-cyano group may reduce solubility due to hydrophobic effects.
  • Metabolic Stability: Cyano groups are generally resistant to oxidative metabolism, which could improve the target compound’s half-life compared to S336 or S5455.

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